(+)-Conduritol B
(+)-Conduritol B
(+)-conduritol B is a conduritol which has 1S,2R,3R,4S configuration. It is an enantiomer of a (-)-conduritol B.
Brand Name:
Vulcanchem
CAS No.:
25348-64-5
VCID:
VC0043542
InChI:
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1
SMILES:
C1=CC(C(C(C1O)O)O)O
Molecular Formula:
C₆H₁₀O₄
Molecular Weight:
146.14 g/mol
(+)-Conduritol B
CAS No.: 25348-64-5
Reference Standards
VCID: VC0043542
Molecular Formula: C₆H₁₀O₄
Molecular Weight: 146.14 g/mol
CAS No. | 25348-64-5 |
---|---|
Product Name | (+)-Conduritol B |
Molecular Formula | C₆H₁₀O₄ |
Molecular Weight | 146.14 g/mol |
IUPAC Name | (1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |
Standard InChIKey | LRUBQXAKGXQBHA-UNTFVMJOSA-N |
Isomeric SMILES | C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
SMILES | C1=CC(C(C(C1O)O)O)O |
Canonical SMILES | C1=CC(C(C(C1O)O)O)O |
Description | (+)-conduritol B is a conduritol which has 1S,2R,3R,4S configuration. It is an enantiomer of a (-)-conduritol B. |
Synonyms | 5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |
PubChem Compound | 65317 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume